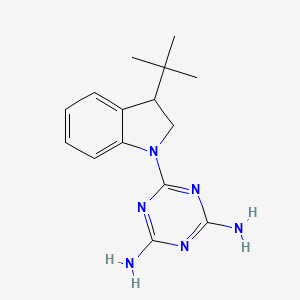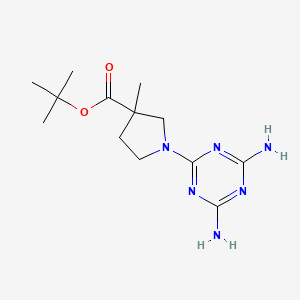
6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies.
Wirkmechanismus
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. When B cells are activated, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to B-cell proliferation and survival. Inhibition of BTK by 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine blocks this signaling pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical effects of 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine include the inhibition of BTK and downstream signaling pathways, leading to apoptosis in cancer cells. Physiologically, this compound has shown promising results in preclinical and clinical studies in the treatment of B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine in lab experiments include its high selectivity for BTK and its potential for use in the treatment of B-cell malignancies. However, limitations include the need for further studies to determine optimal dosing and potential side effects.
Zukünftige Richtungen
Future research on 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine could include the development of new synthetic methods for this compound, the investigation of its potential use in combination therapies, and the exploration of its efficacy in other types of cancer. Additionally, further studies could be conducted to determine the optimal dosing and potential side effects of this compound.
Synthesemethoden
The synthesis of 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine involves several steps. The starting materials are 3-tert-butyl-2,3-dihydroindole and 2,4-dichloro-1,3,5-triazine, which are reacted in the presence of a base to form the intermediate product. This intermediate is then treated with a reducing agent to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The selective inhibition of BTK by 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Several preclinical and clinical studies have demonstrated the efficacy of this compound in inhibiting BTK and inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
6-(3-tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-15(2,3)10-8-21(11-7-5-4-6-9(10)11)14-19-12(16)18-13(17)20-14/h4-7,10H,8H2,1-3H3,(H4,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDYSIZYEXPGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(C2=CC=CC=C12)C3=NC(=NC(=N3)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Methylpyridin-4-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7436423.png)
![Methyl 3-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylsulfanyl]propanoate](/img/structure/B7436429.png)
![2-chloro-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylpropanamide](/img/structure/B7436441.png)
![ethyl 4-[(2,5-dicyclopropyl-1H-pyrrole-3-carbonyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7436447.png)
![2-N-[(1R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436463.png)

![1-(3-amino-2-hydroxypropyl)-1-methyl-3-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]urea](/img/structure/B7436479.png)
![Tert-butyl 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B7436481.png)
![Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate](/img/structure/B7436482.png)
![N-[4-(carbamoylamino)-3-methoxyphenyl]-3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7436497.png)
![(2S,5R)-5-(3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazine-1-carbonyl)oxolane-2-carboxamide](/img/structure/B7436498.png)
![2-N-methyl-2-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436516.png)
![1-[2-(difluoromethoxy)-5-nitrophenyl]-3-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]urea](/img/structure/B7436523.png)
